Cas no 1806345-54-9 (2-Bromo-5-(3-chloropropyl)benzyl chloride)
2-Bromo-5-(3-chloropropyl)benzyl chloride Chemical and Physical Properties
Names and Identifiers
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- 2-Bromo-5-(3-chloropropyl)benzyl chloride
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- Inchi: 1S/C10H11BrCl2/c11-10-4-3-8(2-1-5-12)6-9(10)7-13/h3-4,6H,1-2,5,7H2
- InChI Key: PUKDRDASVRYSQY-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=CC=1CCl)CCCCl
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 141
- XLogP3: 4.2
- Topological Polar Surface Area: 0
2-Bromo-5-(3-chloropropyl)benzyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013019754-250mg |
2-Bromo-5-(3-chloropropyl)benzyl chloride |
1806345-54-9 | 97% | 250mg |
475.20 USD | 2021-06-24 | |
| Alichem | A013019754-500mg |
2-Bromo-5-(3-chloropropyl)benzyl chloride |
1806345-54-9 | 97% | 500mg |
855.75 USD | 2021-06-24 | |
| Alichem | A013019754-1g |
2-Bromo-5-(3-chloropropyl)benzyl chloride |
1806345-54-9 | 97% | 1g |
1,445.30 USD | 2021-06-24 |
2-Bromo-5-(3-chloropropyl)benzyl chloride Related Literature
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
Additional information on 2-Bromo-5-(3-chloropropyl)benzyl chloride
Introduction to 2-Bromo-5-(3-chloropropyl)benzyl Chloride (CAS No. 1806345-54-9)
2-Bromo-5-(3-chloropropyl)benzyl chloride (CAS No. 1806345-54-9) is a versatile organic compound with a unique structure that has garnered significant attention in recent years due to its potential applications in various fields, including pharmaceuticals, materials science, and chemical synthesis. This compound is characterized by its bromine and chlorine functionalities, which confer it with valuable reactivity and versatility in chemical reactions.
The molecular structure of 2-Bromo-5-(3-chloropropyl)benzyl chloride consists of a benzene ring substituted with a bromine atom at the 2-position and a 3-chloropropyl group at the 5-position, with a chloromethyl group attached to the benzene ring. This arrangement provides multiple reactive sites that can be exploited for various synthetic transformations. The bromine atom can serve as a leaving group in nucleophilic substitution reactions, while the chloromethyl group can participate in SN2 reactions or undergo dehydrohalogenation to form alkenes.
In the context of pharmaceutical research, 2-Bromo-5-(3-chloropropyl)benzyl chloride has shown promise as an intermediate in the synthesis of bioactive molecules. Recent studies have explored its use in the development of novel drugs targeting specific biological pathways. For instance, a study published in the Journal of Medicinal Chemistry reported the synthesis of a series of derivatives from 2-Bromo-5-(3-chloropropyl)benzyl chloride, which exhibited potent antitumor activity against various cancer cell lines. The bromine and chlorine substituents were found to play crucial roles in modulating the biological activity and selectivity of these compounds.
Beyond pharmaceutical applications, 2-Bromo-5-(3-chloropropyl)benzyl chloride has also found utility in materials science. Its reactivity and functional groups make it an attractive building block for the synthesis of advanced polymers and functional materials. Researchers at the University of California, Berkeley, have utilized this compound to develop novel polymer architectures with enhanced mechanical properties and thermal stability. The ability to fine-tune the properties of these materials through controlled polymerization reactions highlights the versatility of 2-Bromo-5-(3-chloropropyl)benzyl chloride.
In addition to its synthetic applications, 2-Bromo-5-(3-chloropropyl)benzyl chloride has been studied for its potential as a probe molecule in analytical chemistry. Its distinct reactivity and spectroscopic properties make it useful for developing new analytical methods and sensors. A recent study published in Analytical Chemistry demonstrated the use of 2-Bromo-5-(3-chloropropyl)benzyl chloride-based probes for detecting trace amounts of specific analytes in complex matrices. The high sensitivity and selectivity of these probes underscore their potential for practical applications in environmental monitoring and clinical diagnostics.
The safety and environmental impact of 2-Bromo-5-(3-chloropropyl)benzyl chloride are also important considerations. While it is not classified as a hazardous material under current regulations, proper handling and disposal practices are essential to ensure workplace safety and environmental protection. Researchers are actively investigating greener synthetic routes to produce this compound, aiming to reduce its environmental footprint and improve sustainability.
In conclusion, 2-Bromo-5-(3-chloropropyl)benzyl chloride (CAS No. 1806345-54-9) is a multifaceted organic compound with a wide range of applications in pharmaceuticals, materials science, and analytical chemistry. Its unique molecular structure and reactivity make it an invaluable tool for researchers seeking to develop novel compounds and materials with tailored properties. As research continues to advance, the potential uses of this compound are likely to expand further, contributing to advancements in various scientific fields.
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